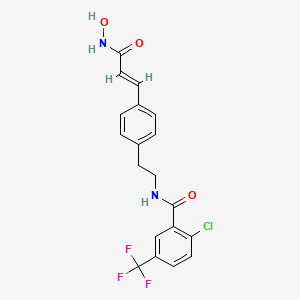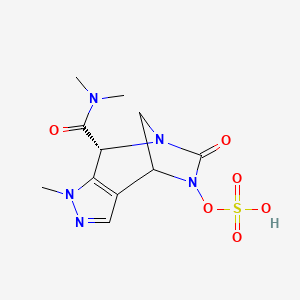
Diamsar (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamsar (hydrochloride) is a bifunctional chelator known for its ability to form stable complexes with transition metal ions. This compound is characterized by its rigid structure and the presence of six nitrogen atoms, which are strategically positioned to facilitate strong binding with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diamsar (hydrochloride) typically involves the reaction of diamine sarcophagine with hydrochloric acid. The process begins with the preparation of the diamine sarcophagine ligand, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of Diamsar (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diamsar (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: Diamsar (hydrochloride) can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Diamsar (hydrochloride) include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH .
Major Products Formed
The major products formed from the reactions of Diamsar (hydrochloride) depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Diamsar (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Diamsar (hydrochloride) is used in the development of diagnostic agents and therapeutic compounds.
Industry: It finds applications in industrial processes that require stable metal complexes
Mecanismo De Acción
The mechanism of action of Diamsar (hydrochloride) involves its ability to form stable complexes with metal ions. The six nitrogen atoms in the compound’s structure act as electron donors, facilitating strong binding with metal ions. This binding can influence various biological and chemical processes, making Diamsar (hydrochloride) a valuable tool in research and industry .
Comparación Con Compuestos Similares
Similar Compounds
Mn(II)-DiAmsar: A manganese complex of Diamsar, known for its biological applications.
Cu(II)-DiAmsar: A copper complex used in catalytic systems and diagnostic imaging.
Uniqueness
Diamsar (hydrochloride) is unique due to its bifunctional chelating properties and the ability to form highly stable complexes with various metal ions. This makes it particularly useful in applications requiring strong and stable metal binding .
Propiedades
Fórmula molecular |
C14H39Cl5N8 |
|---|---|
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine;pentahydrochloride |
InChI |
InChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H |
Clave InChI |
KSJDZSBBNOWQCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)



![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)

